o-Anisidino-butenedioic acid dimethyl ester
Overview
Description
o-Anisidino-butenedioic acid dimethyl ester: is an organic compound with the molecular formula C12H13NO5. It is a derivative of butenedioic acid and is characterized by the presence of an anisidine group attached to the butenedioic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of o-Anisidino-butenedioic acid dimethyl ester typically involves the esterification of butenedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Amination: The esterified product is then subjected to amination with o-anisidine. This step involves the reaction of the ester with o-anisidine in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Anisidino-butenedioic acid dimethyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anisidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: o-Anisidino-butenedioic acid dimethyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ester and amine groups.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique structural features impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of o-Anisidino-butenedioic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The anisidine group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active amine or acid moieties that exert biological effects.
Comparison with Similar Compounds
Dimethyl fumarate: Another ester of butenedioic acid, used in the treatment of multiple sclerosis and psoriasis.
Dimethyl maleate: An isomer of dimethyl fumarate, used in organic synthesis and polymer production.
Uniqueness:
Structural Features: The presence of the anisidine group in o-Anisidino-butenedioic acid dimethyl ester distinguishes it from other similar compounds, imparting unique reactivity and biological activity.
Applications: While similar compounds like dimethyl fumarate and dimethyl maleate have specific applications, this compound finds broader use in both chemical synthesis and biological research due to its versatile functional groups.
Properties
IUPAC Name |
dimethyl (Z)-2-(2-methoxyanilino)but-2-enedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3/b10-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQPSXJHNIWRE-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C(=C\C(=O)OC)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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